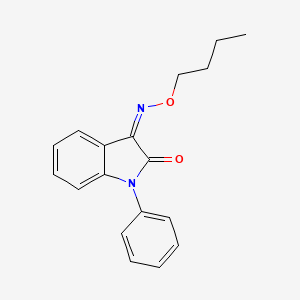

(3Z)-3-butoxyimino-1-phenylindol-2-one

Description

(3Z)-3-Butoxyimino-1-phenylindol-2-one is a synthetic indole-derived compound characterized by a substituted oxime group at the 3-position (butoxyimino) and a phenyl ring at the 1-position of the indol-2-one scaffold. For example, benzofuroxan derivatives exhibit tautomerism influenced by substituents and temperature , and indol-2-one derivatives are noted for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

(3Z)-3-butoxyimino-1-phenylindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-2-3-13-22-19-17-15-11-7-8-12-16(15)20(18(17)21)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3/b19-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZSVHMSWFYWPG-ZPHPHTNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCON=C1C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO/N=C\1/C2=CC=CC=C2N(C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-butoxyimino-1-phenylindol-2-one typically involves the reaction of 1-phenylindol-2-one with butoxyamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality and yield. The use of continuous flow reactors also minimizes the risk of side reactions and reduces the overall production time.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-butoxyimino-1-phenylindol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst, alkylation using alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amine derivatives of the compound.

Substitution: Halogenated or alkylated derivatives, depending on the substituents introduced.

Scientific Research Applications

(3Z)-3-butoxyimino-1-phenylindol-2-one has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3Z)-3-butoxyimino-1-phenylindol-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Indol-2-one Family

The indol-2-one core is a versatile pharmacophore. Key structural analogs include:

Key Observations :

Tautomerism and Stability

Indol-2-one derivatives often exhibit tautomerism. For instance, benzofuroxans equilibrate between unsymmetrical bicyclic forms via a dinitroso intermediate, as shown in NMR studies at varying temperatures . Similarly, this compound may undergo tautomeric shifts or isomerization under thermal stress, though experimental confirmation is lacking.

Biological Activity

(3Z)-3-butoxyimino-1-phenylindol-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as synthesizing methods and structure-activity relationships.

Chemical Structure

The compound belongs to the indole family, characterized by the presence of an indole ring fused with a phenyl group and an oxime functional group. The general structure can be represented as follows:

Antibacterial Activity

Recent studies have reported that derivatives of indole compounds exhibit significant antibacterial properties. Specifically, this compound has shown promising results against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 0.98 μg/mL against MRSA, indicating strong antibacterial efficacy .

- Mechanism of Action : Molecular docking studies suggest that these compounds may inhibit bacterial growth by targeting specific proteins involved in bacterial metabolism and cell wall synthesis.

Antifungal Activity

In addition to its antibacterial properties, this compound has been evaluated for antifungal activity against Candida albicans.

- Minimum Fungicidal Concentration (MFC) : The MFC was found to be 7.80 μg/mL, which indicates moderate antifungal activity .

- Clinical Relevance : The ability to combat fungal infections is particularly important given the rising resistance to conventional antifungal agents.

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies.

- Cytotoxicity : This compound exhibited significant antiproliferative activity against several cancer cell lines, including A549 lung cancer cells. The cytotoxic effects were attributed to the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (μM) |

|---|---|

| A549 (Lung) | 5.0 |

| MCF7 (Breast) | 6.5 |

| HeLa (Cervical) | 4.8 |

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available indole derivatives. The key steps include:

- Formation of the Indole Core : Utilizing a condensation reaction between an appropriate phenylhydrazine and a carbonyl compound.

- Oxime Formation : Reacting the synthesized indole with butyl hydroxylamine to introduce the oxime functionality.

- Purification : Employing recrystallization or chromatography techniques to isolate the final product.

Case Studies

Several case studies have highlighted the therapeutic potential of indole derivatives, including this compound:

- Study on Antibacterial Efficacy : A study demonstrated that this compound significantly reduced bacterial load in infected animal models, showcasing its potential for treating bacterial infections resistant to conventional therapies .

- Anticancer Trials : Clinical trials are underway to evaluate the safety and efficacy of this compound in cancer patients, focusing on its ability to enhance the effects of existing chemotherapy regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.